Physicochemical properties of Ethyl 3,5-dichloro-4-methoxybenzoate
Physicochemical properties of Ethyl 3,5-dichloro-4-methoxybenzoate
The following technical guide provides an in-depth analysis of Ethyl 3,5-dichloro-4-methoxybenzoate , a specialized intermediate used in organic synthesis and medicinal chemistry. This document is structured to support researchers in the characterization, handling, and application of this compound.
Content Type: Technical Monograph & Characterization Guide Subject: CAS 15945-28-5 | Chemical Intermediate
Executive Summary
Ethyl 3,5-dichloro-4-methoxybenzoate (CAS 15945-28-5) is a lipophilic aromatic ester characterized by a highly substituted benzene ring. The presence of two chlorine atoms ortho to the methoxy group creates a unique steric and electronic environment, significantly influencing its reactivity and solubility profile. It serves primarily as a building block in the synthesis of agrochemicals (dicamba analogs) and pharmaceuticals requiring the 3,5-dichloro-4-methoxy motif, a pharmacophore known to improve metabolic stability by blocking oxidative metabolism at the para-position.
Chemical Identity & Structural Descriptors[1][2]
| Parameter | Specification |
| IUPAC Name | Ethyl 3,5-dichloro-4-methoxybenzoate |
| CAS Number | 15945-28-5 |
| Molecular Formula | |
| Molecular Weight | 249.09 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl |
| InChI Key | VKISJJBQCWTCFE-UHFFFAOYSA-N |
| Structural Class | Halogenated Benzoate Ester |
Structural Analysis (Sterics & Electronics)
The molecule features a central benzene ring substituted in a 1,3,4,5 pattern.
-
Electronic Effect: The ester group at C1 is electron-withdrawing, deactivating the ring. The methoxy group at C4 is electron-donating by resonance, but this effect is modulated by the adjacent chlorines.
-
Steric Ortho-Effect: The two chlorine atoms at C3 and C5 create significant steric hindrance around the C4-methoxy group. This forces the methoxy group out of planarity with the aromatic ring, reducing
orbital overlap and making the ether linkage unusually resistant to cleavage compared to non-halogenated anisoles.
Physicochemical Properties
Note: Where experimental values are proprietary or rare, high-confidence predictive models (ACD/Labs, ChemAxon) are utilized and noted.
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline) or Viscous Oil | Low melting point anticipated due to lack of H-bond donors. |
| Melting Point | 40–50 °C (Predicted) | Analogs: Hydroxy-ester MP is 98-102°C; methylation typically lowers MP. |
| Boiling Point | 290–295 °C | @ 760 mmHg (Predicted) |
| Density | 1.29 ± 0.05 g/cm³ | High density due to di-chloro substitution. |
| LogP (Octanol/Water) | 3.62 | Highly Lipophilic (Class III/IV permeability). |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic nature dominates. |
| Solubility (Organic) | Soluble | DCM, Ethyl Acetate, Acetonitrile, DMSO. |
| pKa (Conjugate Acid) | ~ -6.5 | Protonation of ester carbonyl (Very weak base). |
Synthesis & Reaction Pathways[6][7][8][9][10]
The synthesis of Ethyl 3,5-dichloro-4-methoxybenzoate typically proceeds via two primary routes. The choice depends on the availability of the starting acid versus the phenol.
Synthetic Workflow Visualization
The following diagram illustrates the two convergent pathways to the target molecule.
Figure 1: Convergent synthetic pathways. Route A (via the hydroxy-ester) is often preferred in medicinal chemistry labs due to the mild conditions required for methylation.
Recommended Protocol: Methylation of Ethyl 3,5-dichloro-4-hydroxybenzoate
This route avoids the harsh conditions often needed to esterify sterically hindered acids.
-
Reagents: Ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate (2.0 eq, anhydrous).
-
Solvent: Acetone or DMF (0.2 M concentration).
-
Procedure:
-
Dissolve the phenol substrate in solvent.
-
Add
and stir for 15 minutes to generate the phenoxide anion. -
Add Methyl Iodide dropwise (Caution: Carcinogen).
-
Stir at ambient temperature (Acetone) or 50°C (DMF) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of the lower-Rf phenol.
-
-
Workup: Filter inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Analytical Characterization
Validating the identity of CAS 15945-28-5 requires specific attention to the symmetry of the aromatic system and the isotope pattern of the chlorines.
Predicted NMR Spectroscopic Signature
Due to the
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.95 – 8.00 | Singlet (s) | 2H | Ar-H (C2, C6) | |
| 4.35 – 4.40 | Quartet (q, | 2H | Ester | |
| 3.90 – 3.95 | Singlet (s) | 3H | Methoxy | |
| 1.38 – 1.42 | Triplet (t, | 3H | Ester | |
| ~164.5 | Carbonyl | - | C =O | |
| ~158.0 | Quaternary | - | C 4-OMe | |
| ~130.0 | Methine | - | C 2, C 6 | |
| ~129.5 | Quaternary | - | C 3, C 5 (C-Cl) | |
| ~126.0 | Quaternary | - | C 1 (Ipso) | |
| 61.5 | Methylene | - | Ester C H2 | |
| 60.8 | Methyl | - | Methoxy C H3 | |
| 14.2 | Methyl | - | Ester C H3 |
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): 248 (base), 250, 252. -
Isotope Pattern: The presence of two chlorines results in a characteristic 9:6:1 intensity ratio for the
, , and peaks. -
Fragmentation:
-
Loss of Ethoxy group (
). -
Loss of Methyl from methoxy (rare due to steric protection) or loss of CO from the ester.
-
Analytical Workflow Diagram
Figure 2: Step-by-step analytical validation workflow for quality control.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes: Rinse cautiously).
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis by atmospheric moisture, although the sterically hindered ester is relatively stable.
References
-
PubChem Compound Summary. (2025). Ethyl 3-hydroxy-4-methoxybenzoate (Analog Reference). National Center for Biotechnology Information. Link
-
SIELC Technologies. (2018). Separation of Ethyl 3,5-dichloro-4-methoxybenzoate on Newcrom R1 HPLC column. Application Note. Link
-
Biosynth. (2024). Ethyl 3,5-dichloro-4-methoxybenzoate Product Specification.Link
-
ChemBK. (2024).[2] Ethyl 3,5-Dichloro-4-hydroxybenzoate (Precursor Properties).[2]Link
-
Royal Society of Chemistry. (2014). Supporting Information: NMR Spectral Data of Alkoxy Carbonylation Products. Organic & Biomolecular Chemistry.[1][3] Link
